molecular formula C12H9BrN4OS B2717213 3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 877638-59-0

3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2717213
CAS No.: 877638-59-0
M. Wt: 337.2
InChI Key: LBIZTWNCERWCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a triazolopyrimidine core, which is known for its biological activity, and a bromobenzylthio substituent, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the reaction of a triazolopyrimidine derivative with a bromobenzylthiol compound. One common method is the nucleophilic substitution reaction where the triazolopyrimidine core is reacted with 4-bromobenzylthiol in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-brominated triazolopyrimidine derivatives.

    Substitution: Various substituted triazolopyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The bromobenzylthio group may enhance binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as apoptosis induction in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer activity.

    Triazolopyrazine derivatives: Studied for their kinase inhibition properties.

    Triazole-pyrimidine hybrids: Investigated for their neuroprotective and anti-inflammatory effects.

Uniqueness

3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is unique due to the presence of the bromobenzylthio group, which can enhance its pharmacological properties compared to other triazolopyrimidine derivatives. This structural feature may provide improved binding affinity and selectivity for specific molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4OS/c13-9-3-1-8(2-4-9)7-19-12-16-15-11-14-10(18)5-6-17(11)12/h1-6H,7H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIZTWNCERWCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C3N2C=CC(=O)N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.